1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
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Overview
Description
The compound appears to contain a morpholino group, a benzimidazole group, and an ethanone group . Morpholino groups are commonly used in organic chemistry as a protecting group for alcohols. Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole. Ethanone is a simple ketone, with the general formula RC(=O)R’.
Molecular Structure Analysis
The molecular structure would likely be complex due to the presence of the benzimidazole and morpholino groups. The benzimidazole group is a bicyclic heteroarene, and the morpholino group is a six-membered ring containing an oxygen and a nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the benzimidazole, morpholino, and ethanone groups .Scientific Research Applications
Synthesis of Novel Compounds
- HIV-1 Replication Inhibitors : Novel N-arylsulfonyl derivatives have been synthesized and identified as inhibitors of HIV-1 replication, demonstrating significant activity against the virus without notable cytotoxicity (Che et al., 2015).
Biological Screening and Molecular Docking
- Antibacterial and Antifungal Agents : Derivatives of 1H-imidazoles were synthesized and evaluated for their antibacterial and antifungal properties, showcasing the potential for novel therapeutic agents (Sawant, Patil, & Baravkar, 2011).
Chemical Synthesis Techniques
- Microwave-mediated Synthesis : Efficient synthesis methods using microwave irradiation have been developed for heterocyclic compounds, indicating advancements in chemical synthesis techniques (Darweesh et al., 2016).
Novel Catalysts in Synthesis
- Ionic Liquid Catalysts : Research on the use of ionic liquids as catalysts for the synthesis of complex molecules demonstrates the evolving nature of chemical synthesis, offering cleaner and more efficient methodologies (Khaligh, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-ethylsulfonylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-4-25(22,23)17-18-14-7-5-6-8-15(14)20(17)11-16(21)19-9-12(2)24-13(3)10-19/h5-8,12-13H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQOMWRTPNVOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CC(OC(C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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